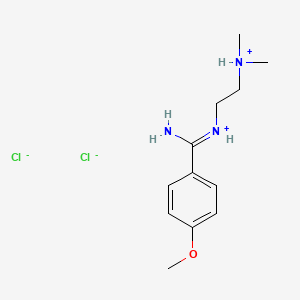
N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a dimethylaminoethyl group and a methoxybenzamidine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride typically involves the reaction of 4-methoxybenzamidine with 2-dimethylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting compound is then converted to its dihydrochloride salt form through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Dimethylaminoethyl)-4-methoxybenzamidine dihydrochloride can be compared with other similar compounds, such as:
N-(2-Dimethylaminoethyl)-1,8-naphthalimide derivatives: These compounds share similar structural features and are used in photoinitiation and polymerization reactions.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has similar functional groups and is used in surfactants and as a corrosion inhibitor.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67011-47-6 |
|---|---|
Molecular Formula |
C12H21Cl2N3O |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-[amino-(4-methoxyphenyl)methylidene]azaniumylethyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-15(2)9-8-14-12(13)10-4-6-11(16-3)7-5-10;;/h4-7H,8-9H2,1-3H3,(H2,13,14);2*1H |
InChI Key |
VPHQVLOUWNESOU-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC[NH+]=C(C1=CC=C(C=C1)OC)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


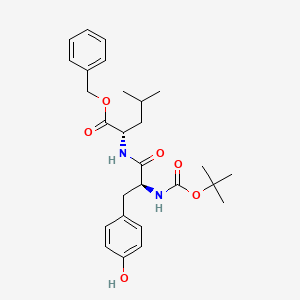

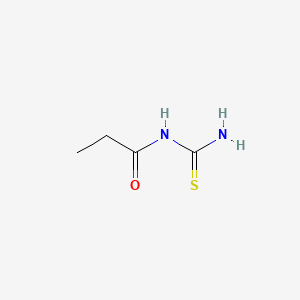

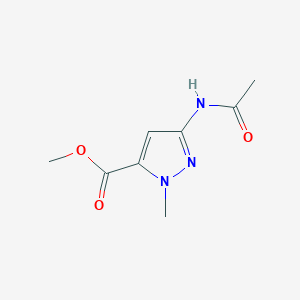
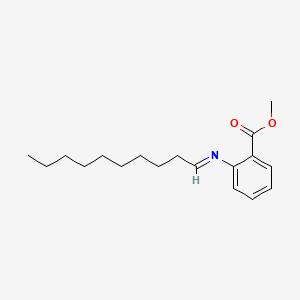
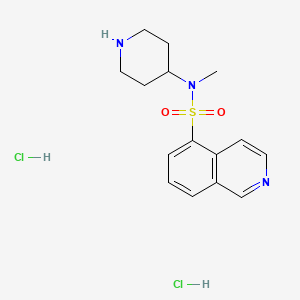
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
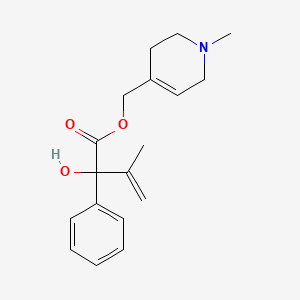
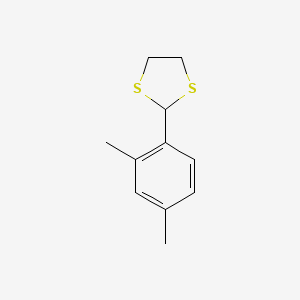

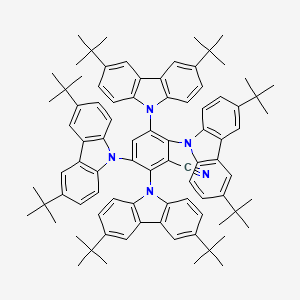
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)

